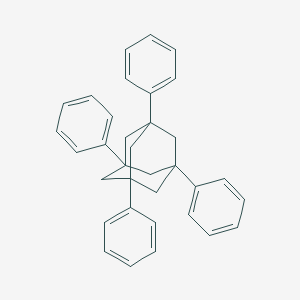

1,3,5,7-Tetraphenyladamantane

概要

説明

1,3,5,7-Tetraphenyladamantane is a synthetic organic compound characterized by an adamantane core substituted with four phenyl groups at the 1, 3, 5, and 7 positions. This compound is known for its unique structural rigidity and thermal stability, making it a valuable material in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetraphenyladamantane can be synthesized through a multi-step process involving the arylation of adamantane derivatives. One common method involves the Friedel-Crafts arylation of 1-bromoadamantane with bromobenzene in the presence of aluminum chloride as a catalyst . This reaction yields this compound with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

化学反応の分析

Suzuki Coupling Polymerization

TPA derivatives serve as tetrahedral "knots" in synthesizing microporous organic polymers (MOPs). For example, 1,3,5,7-tetrakis(4-bromophenyl)adamantane reacts with diboronic acid "rods" via Suzuki coupling to form crosslinked networks .

Cyanate Trimerization

TPA-based cyanate esters undergo thermal curing to form microporous polycyanurates :

Nucleophilic Substitution with Amines

TPA’s cyanate derivatives react with amines to form polyaminals. For instance, 1,3,5,7-tetra(4-cyanatophenyl)adamantane reacts with dicyandiamide to yield a diaminotriazine-linked polymer :

Comparative Analysis of Reactivity

These reactions highlight TPA’s versatility in constructing robust porous materials for environmental and energy applications. The rigidity of the adamantane core enhances polymer stability, while functionalizable phenyl groups enable tailored porosity and selectivity .

科学的研究の応用

Material Science

Thermochemically Stable Polymers

Recent studies have highlighted the synthesis of microporous organic polymers (MOPs) based on TPA through Suzuki coupling polymerization. These polymers exhibit significant thermal and chemical stability due to their crosslinked networks formed solely by C–C bonds. The MOPs have shown enhanced CO₂ capture capacities and selectivity for CO₂/CH₄ adsorption, making them promising materials for gas separation technologies. For instance:

- MOP-Ad-1 demonstrated a BET surface area of 974 m²/g , which is notably higher than many non-functionalized porous polymer networks .

- The stability of these polymers was confirmed through rigorous acid/base treatment without significant structural degradation .

Nanotechnology

Hyper-Cross-Linked Polymers

TPA serves as a core structure for hyper-cross-linked polymers which are synthesized via click chemistry. These materials exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in drug delivery and catalysis . The ability to manipulate the polymer structure allows for the design of materials with specific functionalities tailored to particular applications.

Supramolecular Chemistry

Molecular Scaffolds

The rigid framework of TPA makes it an excellent candidate for use as a molecular scaffold in supramolecular assemblies. Its ability to form extensive C-H interactions allows for the creation of complex structures that can be utilized in drug design and delivery systems. For example:

- TPA derivatives have been shown to aggregate through C-H interactions, forming stable dimers that can serve as building blocks for larger supramolecular architectures .

Nanoscale Tripodal Structures

TPA has been explored in the context of atomic force microscopy (AFM) applications where nanoscale tripodal structures derived from TPA can enhance imaging capabilities and provide insights into molecular interactions at the nanoscale level . These structures can be functionalized to improve their performance in various analytical techniques.

作用機序

The mechanism of action of 1,3,5,7-tetraphenyladamantane is primarily related to its structural properties. The rigid adamantane core provides a stable framework, while the phenyl groups offer sites for further functionalization. This combination allows the compound to interact with various molecular targets and pathways, making it a versatile scaffold in chemical and biological applications .

類似化合物との比較

1,3,5,7-Tetraphenyladamantane is unique due to its adamantane core and multiple phenyl substitutions. Similar compounds include:

1,3,5,7-Tetrakis(4-bromophenyl)adamantane: Known for its use in the synthesis of microporous polymers.

1,3,5,7-Tetraethynyladamantane: Utilized in the formation of 3D polymers and conductive materials.

Tetraphenylethylene-based compounds: Used in the design of microporous organic polymers with high gas adsorption capacities.

These compounds share the adamantane core but differ in their substituents, leading to variations in their chemical properties and applications .

生物活性

1,3,5,7-Tetraphenyladamantane (TPA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TPA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TPA is characterized by its adamantane core structure, which is modified with four phenyl groups. This unique configuration contributes to its stability and ability to interact with various biological targets. The synthesis of TPA typically involves multiple steps, including the use of Sonogashira cross-coupling reactions to introduce functional groups at specific positions on the adamantane framework.

Synthesis Overview:

- Yield: Approximately 82% for the initial synthesis.

- Melting Point: Greater than 300 °C.

- Characterization Techniques: NMR spectroscopy and ATR-FTIR were employed to confirm the structure and purity of TPA.

Biological Activity

TPA exhibits a range of biological activities that are primarily attributed to its ability to modulate various biochemical pathways. Some key areas of interest include:

- Anticancer Activity: TPA has shown promise in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Neuroprotective Effects: Research suggests that TPA can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties: Preliminary studies have indicated that TPA possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Study 1: Anticancer Mechanisms

A study investigated the effects of TPA on human breast cancer cells (MCF-7). Results demonstrated that TPA treatment led to a significant reduction in cell viability (by approximately 70% at 50 µM concentration) compared to control groups. The mechanism was linked to the activation of caspase pathways involved in programmed cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 75 |

| 50 | 30 |

Case Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide, TPA was shown to significantly reduce cell death in SH-SY5Y neuroblastoma cells. The protective effect was attributed to enhanced antioxidant enzyme activity.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| H2O2 Only | 40 |

| H2O2 + TPA (10 µM) | 70 |

The biological activities of TPA are thought to arise from its interactions with cellular membranes and proteins. Its lipophilic nature allows it to penetrate lipid bilayers effectively, influencing membrane fluidity and potentially altering receptor functions. Additionally, TPA's ability to form complexes with metal ions may contribute to its antioxidant properties.

特性

IUPAC Name |

1,3,5,7-tetraphenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32/c1-5-13-27(14-6-1)31-21-32(28-15-7-2-8-16-28)24-33(22-31,29-17-9-3-10-18-29)26-34(23-31,25-32)30-19-11-4-12-20-30/h1-20H,21-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUVZTACEKAXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468492 | |

| Record name | 1,3,5,7-tetraphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16004-75-4 | |

| Record name | 1,3,5,7-tetraphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,7-Tetraphenyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。